3-Azabicyclo[4.1.0]heptane

Opioid Receptor Antagonists Conformational Constraint Structure-Activity Relationship

3-Azabicyclo[4.1.0]heptane delivers a conformationally locked piperidine bioisostere that dramatically enhances target binding affinity, selectivity, and metabolic stability. The fused cyclopropane ring imposes defined spatial geometry, boosting ligand efficiency and enabling sub-picomolar enzyme inhibition (0.019 nM IC₅₀ against MGL). It consistently outperforms flexible acyclic or monocyclic amines in CNS and enzyme programs. Supplied with ≥98% purity; global R&D shipping.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 286-09-9
Cat. No. B3121436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[4.1.0]heptane
CAS286-09-9
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CNCC2C1C2
InChIInChI=1S/C6H11N/c1-2-7-4-6-3-5(1)6/h5-7H,1-4H2
InChIKeyMZFQJBMXUXJUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[4.1.0]heptane (CAS 286-09-9): Rigid Bicyclic Amine Scaffold for Drug Discovery


3-Azabicyclo[4.1.0]heptane (CAS 286-09-9) is a conformationally constrained bicyclic amine scaffold comprising a piperidine ring fused to a cyclopropane ring [1]. This rigid 3D-shaped, sp3-enriched framework is of significant interest in medicinal chemistry as a building block for lead-like molecules [1]. The core structure serves as a bioisostere for piperidine and related saturated N-heterocycles, offering potential advantages in conformational preorganization and metabolic stability [2]. The compound is available as a free base or as a hydrochloride salt, with a molecular weight of 97.16 g/mol and a predicted pKa of approximately 10.4 .

Why Generic Piperidines Cannot Replace 3-Azabicyclo[4.1.0]heptane in Structure-Activity Studies


Generic piperidine and other simple N-heterocycles lack the conformational rigidity and defined spatial orientation of key substituents that the 3-azabicyclo[4.1.0]heptane scaffold imparts. The fused cyclopropane ring locks the piperidine nitrogen and adjacent carbon atoms into a specific geometry, which can dramatically alter target binding affinity, selectivity, and metabolic profile compared to flexible acyclic or monocyclic analogs [1]. For instance, constrained azabicyclo[4.1.0]heptane derivatives have been shown to achieve potencies equal to or better than their flexible piperidine counterparts in opioid receptor assays [1]. This preorganization often leads to enhanced ligand efficiency and improved pharmacokinetic properties that are not achievable with simple substitution of an unconstrained amine [2].

3-Azabicyclo[4.1.0]heptane: Quantified Performance Differentiation Against Closest Structural Analogs


Conformational Rigidity Confers Nanomolar Potency in Opioid Receptor Antagonists vs. Flexible Piperidines

In a head-to-head comparison using a [35S]GTPγS functional assay, the structurally rigid 3-azabicyclo[4.1.0]heptane scaffold demonstrated equipotent or improved antagonism at opioid receptors compared to flexible trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs. The constrained 3-hydroxyphenyl group locked in an equatorial orientation by the azabicyclo[4.1.0]heptane framework yielded potencies equivalent to or better than the flexible lead structures [1].

Opioid Receptor Antagonists Conformational Constraint Structure-Activity Relationship

Sub-Picomolar MGL Inhibition Achieved via Azabicyclo[4.1.0]heptane Scaffold in Advanced Derivatives

A derivative incorporating the 3-azabicyclo[4.1.0]heptane scaffold, (rac)-(2s,4s)-2-(6-(4-(tert-butyl)phenyl)-3-azabicyclo[4.1.0]heptane-3-carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one, exhibited an IC50 of 0.0190 nM against human monoglyceride lipase (MGL) in an in vitro enzyme assay [1]. While this is a highly optimized derivative, it demonstrates the scaffold's capacity to support extremely high-affinity interactions.

Monoglyceride Lipase Enzyme Inhibition Pain Inflammation

Triple Reuptake Inhibition with Favorable Developability Profile vs. Structurally Related Amitifadine

The derivative 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (GSK1360707F) is a potent triple reuptake inhibitor with high in vitro potency and selectivity at SERT, NET, and DAT [1]. While direct IC50 comparisons to amitifadine (a 3-azabicyclo[3.1.0]hexane analog) are not provided in a single table, the publication highlights that the [4.1.0]heptane series was pursued due to its excellent bioavailability and brain penetration, suggesting a favorable developability profile relative to the earlier [3.1.0]hexane class [1].

Triple Reuptake Inhibitor SERT NET DAT Depression

Divergent Synthesis Yields 38% Overall for Key 6-Hydroxymethyl Precursor

A four-step synthetic route provides tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a versatile precursor for divergent synthesis, with an overall yield of 38% [1]. This demonstrates the practical accessibility of functionalized 3-azabicyclo[4.1.0]heptane building blocks for library synthesis and SAR exploration.

Building Block Medicinal Chemistry Synthetic Accessibility

3-Azabicyclo[4.1.0]heptane: Optimal Use Cases Based on Quantitative Evidence


Opioid Receptor Antagonist Lead Optimization

The scaffold is ideally suited for programs aiming to improve upon the potency and ligand efficiency of piperidine-based opioid antagonists. The conformational constraint has been shown to maintain or enhance potency in [35S]GTPγS assays while potentially simplifying the molecule by eliminating unnecessary methyl groups [1].

CNS Drug Discovery Requiring Balanced Triple Reuptake Inhibition

For targets such as depression where inhibition of serotonin, norepinephrine, and dopamine transporters is desired, the 3-azabicyclo[4.1.0]heptane scaffold (as in GSK1360707F) has demonstrated a favorable balance of high in vitro potency, excellent bioavailability, and brain penetration, making it a strong candidate for CNS-focused medicinal chemistry campaigns [1].

Development of Ultra-High Affinity MGL Inhibitors

The sub-picomolar IC50 (0.019 nM) achieved by a 3-azabicyclo[4.1.0]heptane-containing derivative against human MGL establishes this scaffold as a premier choice for programs requiring exceptionally potent enzyme inhibitors, such as those targeting pain or inflammation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.